molecular formula C17H20N2O2S2 B2736663 2-(3-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 886914-45-0

2-(3-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2736663
CAS No.: 886914-45-0
M. Wt: 348.48
InChI Key: WBKQKILAFNUOLH-UHFFFAOYSA-N
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Description

2-(3-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the ethylthio group: This step often involves a nucleophilic substitution reaction where an ethylthio group is introduced onto the benzene ring.

    Amidation reaction: The final step involves the formation of the amide bond between the benzamido group and the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: Various substitution reactions can occur, particularly on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of various reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(methylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
  • 2-(3-(ethylthio)benzamido)-N,4,5-dimethylthiophene-3-carboxamide
  • 2-(3-(ethylthio)benzamido)-N,4,5-trimethylfuran-3-carboxamide

Uniqueness

2-(3-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is unique due to the specific combination of functional groups and the thiophene ring structure. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[(3-ethylsulfanylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-5-22-13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKQKILAFNUOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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